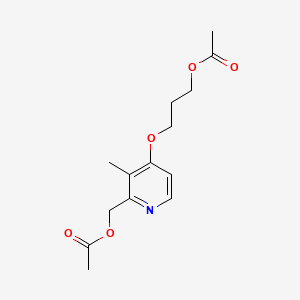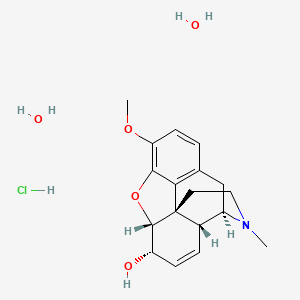
Codeine hydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine hydrochloride dihydrate: is an opioid analgesic used to treat mild to moderate pain, coughing, and diarrhea. It is a derivative of codeine, which is naturally found in the sap of the opium poppy, Papaver somniferum . This compound is commonly used in medical settings due to its effectiveness in pain management and its relatively lower potential for abuse compared to other opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of codeine hydrochloride dihydrate typically involves the extraction of codeine from opium poppy followed by its conversion to codeine hydrochloride. The process includes:
Extraction: Codeine is extracted from the opium poppy using solvents.
Conversion: The extracted codeine is then reacted with hydrochloric acid to form codeine hydrochloride.
Crystallization: The codeine hydrochloride is crystallized in the presence of water to form the dihydrate.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Codeine hydrochloride dihydrate can undergo oxidation reactions, typically using reagents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to other derivatives, such as dihydrocodeine.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various alkyl halides under basic conditions.
Major Products:
Oxidation: Norcodeine.
Reduction: Dihydrocodeine.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Chemistry: Codeine hydrochloride dihydrate is used as a starting material for the synthesis of other opioid analgesics and derivatives .
Biology: In biological research, this compound is used to study the effects of opioids on the central nervous system and pain pathways .
Medicine: Medically, it is used for pain relief, cough suppression, and diarrhea treatment. It is also used in combination with other analgesics to enhance pain relief .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various medications .
Mechanism of Action
Codeine hydrochloride dihydrate exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system. This activation leads to the inhibition of pain signal transmission and the alteration of pain perception . Codeine is metabolized in the liver to morphine, which also contributes to its analgesic effects .
Comparison with Similar Compounds
Morphine: A more potent opioid analgesic with a higher potential for abuse.
Hydrocodone: Similar in structure and function but with a higher potency.
Dihydrocodeine: A semi-synthetic derivative with similar analgesic properties.
Uniqueness: Codeine hydrochloride dihydrate is unique in its balance of efficacy and safety. It provides effective pain relief with a lower risk of addiction compared to more potent opioids like morphine and hydrocodone .
Properties
CAS No. |
5916-29-0 |
|---|---|
Molecular Formula |
C18H26ClNO5 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;dihydrate;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH.2H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;;;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H;2*1H2/t11-,12+,13-,17-,18-;;;/m0.../s1 |
InChI Key |
AWFZELCPUGEQGQ-NLMNJOOOSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.Cl |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
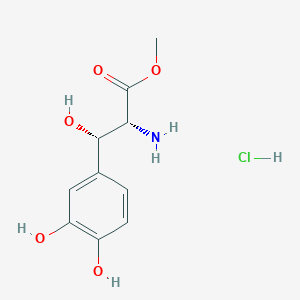
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
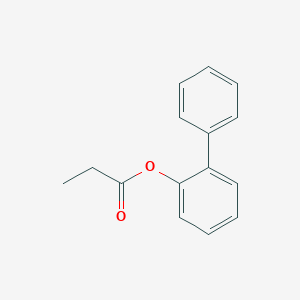
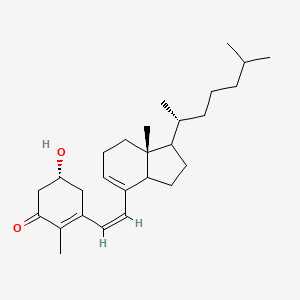
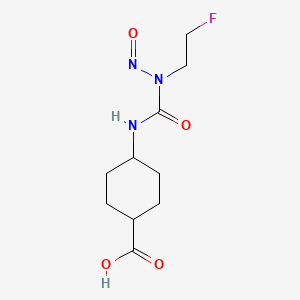
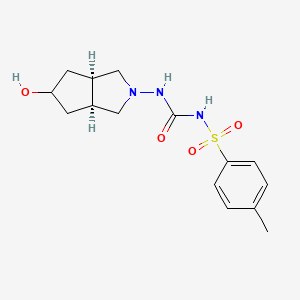
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
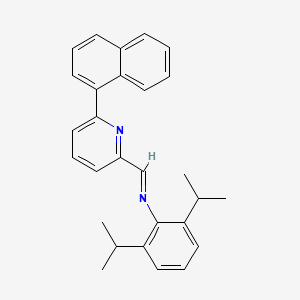
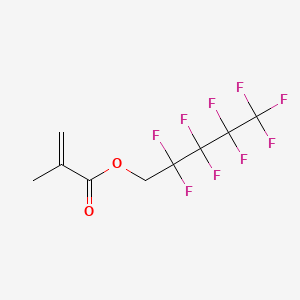
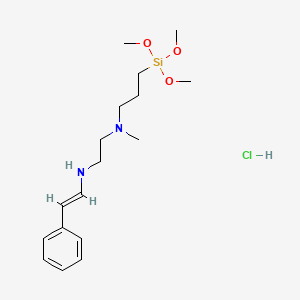

![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
